

Cibinetide and DME: Application Notes from a Phase 2 Trial

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Compound Focus: Cibinetide

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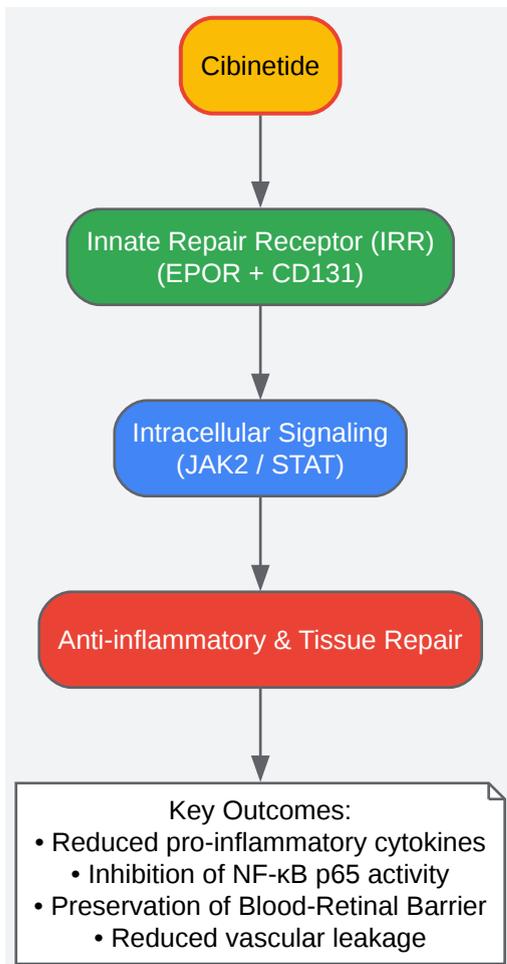
1. Compound Profile

- **Name: Cibinetide** (also known as ARA 290 or helix B surface peptide (HBSP)) [1] [2].
- **Nature:** A synthetic 11-amino acid peptide rationally engineered from the helix B surface of erythropoietin (EPO) [3] [2].
- **Key Characteristic:** It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β -common receptor (CD131). This action harnesses EPO's tissue-protective and anti-inflammatory properties without stimulating erythropoiesis (red blood cell production), thus avoiding associated risks like thrombosis [3] [2].

2. Rationale and Mechanism of Action for DME The pathogenesis of DME involves breakdown of the blood-retinal barrier (BRB), inflammation, and neuronal damage [4]. Current anti-VEGF therapies are ineffective for a significant proportion of patients, necessitating alternative treatments [1] [4].

- **Preclinical Evidence:** In experimental models, **cibinetide** inhibited vascular leakage and edema, and protected against retinal blood vessel and neuroglial degeneration [1]. Its activation of the IRR on immune cells (e.g., macrophages) initiates an anti-inflammatory and reparative response [3].
- **Proposed Mechanism in DME: Cibinetide** binding to the IRR activates intracellular signaling that dampens the production of key pro-inflammatory mediators (e.g., TNF, IL-6) and inhibits NF- κ B pathway activation [3]. This reduces inflammation, preserves the BRB, and protects retinal cells.

The diagram below summarizes this core mechanism of action.



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3. Phase 2 Clinical Trial Summary The following table summarizes the design and key outcomes of the published Phase 2 trial [1] [5].

Trial Aspect	Details
Trial Design	Prospective, open-label, single-arm, exploratory pilot study.
Participants	n=9 recruited; n=8 completed. Patients with type 1 or 2 diabetes and center-involving DME, naive to previous DME therapy.
Intervention	Cibinetide, 4 mg, administered once daily via subcutaneous injection for 12 weeks.
Primary Outcome	Mean change in Best Corrected Visual Acuity (BCVA) from baseline to week 12.

| **Key Efficacy Results** | **Primary Outcome:** No significant mean improvement in BCVA (-2.9 ± 5.0 ETDRS letters). **Secondary Outcomes:** No significant mean improvement in Central Retinal Thickness (CRT: 10 ± 94.6 μm), retinal sensitivity, or tear production. **Patient-Reported Outcome:** Improvement in NEI VFQ-25 composite score (2.7 ± 3.1). **Individual Responses:** Some participants showed improvements in CRT, diabetic control (HbA1c), and albuminuria (ACR). | **Safety Results** | No serious adverse events (SAEs) or serious reactions. No anti-**cibinetide** antibodies detected. The 12-week course was concluded to be safe. |

4. Detailed Experimental Protocol This section outlines the methodologies used for key assessments in the Phase 2 trial [5].

Protocol: Clinical Assessments for Cibinetide in DME

4.1. Patient Population

- **Inclusion Criteria:** Adults (>18 years) with type 1 or 2 diabetes and center-involving DME. Central retinal thickness (CRT) >400 μm in one or both eyes, determined by Spectral-Domain Optical Coherence Tomography (SD-OCT). Treatment-naive for DME.
- **Exclusion Criteria:** Edema from other causes, active proliferative diabetic retinopathy requiring treatment, hazy media, use of systemic/topical steroids or erythropoiesis-stimulating agents, pregnancy [5].

4.2. Study Drug Administration

- **Compound:** Cibinetide.
- **Dosage and Route:** 4 mg in a sterile solution for injection, administered subcutaneously.
- **Regimen:** Once daily for 12 weeks. Patients were trained for self-administration [1] [5].

4.3. Primary Outcome Measurement: Best Corrected Visual Acuity (BCVA)

- **Tool:** Early Treatment Diabetic Retinopathy Study (ETDRS) charts.
- **Procedure:** BCVA was measured at a distance of 4 meters by experienced optometrists. The total ETDRS letter score was recorded. Measurements were taken at baseline and week 12. To minimize bias, BCVA was assessed prior to structural evaluations [5].

4.4. Secondary Outcome Measurements

- **Central Retinal Thickness (CRT):** The average retinal thickness in the central 1 mm subfield was measured using the SD-OCT Heidelberg Spectralis. The presence of intraretinal or subretinal fluid was also noted [5].

- **Retinal Sensitivity:** Mean central 10-degree macular sensitivity was measured using the MAIA microperimeter (expert test, 10-degree 45-stimulus grid) [5].
- **Tear Production:** Assessed using Schirmer's test. A strip of filter paper was placed in the lower eyelid of the study eye after topical anesthetic application. The extent of moisture (mm) on the paper after 5 minutes was recorded [5].
- **Patient-Reported Outcomes (PROs):** Administered using the NEI VFQ-25 and the EQ-5D-5L questionnaires [5].
- **Renal Function & Metabolic Control:** Urine Albumin-to-Creatinine Ratio (ACR) and estimated Glomerular Filtration Rate (eGFR) were measured. Glycemic control was assessed via HbA1c and glycosylated albumin [5].

4.5. Safety Monitoring

- **Adverse Events (AEs):** Monitored throughout the study and assessed for causality, severity, and seriousness [5].
- **Immunogenicity:** Blood samples were analyzed for the presence of anti-**cibinetide** antibodies [1].
- **Suicidal Ideation:** Monitored using the Columbia Suicide Severity Rating Scale (C-SSRS) due to a single prior historical event [5].

Research Implications and Future Directions

The Phase 2 trial demonstrated that a 12-week course of subcutaneous **cibinetide** was safe and well-tolerated in patients with DME [1]. While the primary and secondary efficacy endpoints did not show significant mean improvement, positive signals were observed in patient-reported quality of life and in certain individuals for parameters like CRT, albuminuria, and diabetic control [1]. These findings, combined with its unique non-erythropoietic and anti-inflammatory mechanism of action, warrant further investigation.

Future clinical studies should consider:

- **Larger Cohort Size:** A larger sample is needed to confirm potential benefits and identify patient subgroups most likely to respond.
- **Optimized Dosing:** Exploring different dosages or longer treatment durations.
- **Combination Therapy:** Investigating **cibinetide** as an adjunct to anti-VEGF agents, targeting both inflammation and VEGF pathways.

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